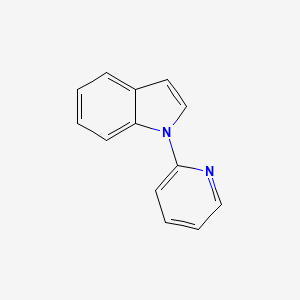

1-(pyridin-2-yl)-1H-indole

Vue d'ensemble

Description

Compounds with a pyridin-2-yl group, such as 1-(2-Pyridyl)piperazine, are known to belong to a class of selective α2-adrenoceptor antagonists . They show sympatholytic activity and are also a metabolite of Azaperone .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(pyridin-2-yl)hydrazinecarbothioamide, has been characterized by single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Ru complexes with 2-pyridin-2-yl-1H-benzimidazole, have been studied . Their crystal structures and physicochemical characterizations were published .Applications De Recherche Scientifique

Catalysis and Synthesis

Rh/Cu-Catalyzed Synthesis of Pyrido[2,1-a]indoles : An innovative Rh/Cu-catalyzed synthesis method utilizing 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols was developed, leading to pyrido[2,1-a]indoles. This process involves multiple bond cleavages and constructions, showcasing excellent chemoselectivity in a one-pot reaction (Li, Wang, Zhang, Zhang, & Wen, 2015).

Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes] : A novel and efficient synthesis method for indolyl-tethered spiro[cyclobutane-1,1'-indenes] has been developed using 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. This method offers high chemo- and regioselectivity, a scalable process, and the potential for further derivatization of the products (Xu, Yu, Zhang, & Fan, 2021).

Photophysical and Optoelectronic Properties

- Study on Charge Carrier and Optoelectronic Properties : The optoelectronic and charge transfer properties of various compounds, including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, were investigated. This study provided insights into the effects of different moieties on these properties, suggesting potential applications in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

Pharmaceutical and Medicinal Chemistry

- Synthesis and Antitumor Activity of Nortopsentin Analogues : New nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, were synthesized and evaluated for their effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, including 1f and 3f derivatives, showed cyclin-dependent kinase 1 inhibitory activity, reduced cell proliferation, and induced apoptosis, presenting potential for therapeutic applications (Carbone et al., 2013).

Material Science and Chemistry

- Palladium-Catalyzed Synthesis of Sulfonated Indoles : A palladium-catalyzed direct C-H bond sulfonylation method was developed, enabling the synthesis of 2-sulfonated indoles. This process showcases an efficient approach for functionalizing indoles, with potential applications in various chemical syntheses (Liu, Zhou, & Wu, 2017).

Mécanisme D'action

Target of Action

Related compounds such as pyrimidinamine derivatives have been found to inhibit cyclin-dependent kinase 2 . Additionally, some pyridine derivatives have shown affinity towards Histamine H3 and Sigma-1 receptors .

Biochemical Pathways

Related compounds such as pyrimidinamine derivatives have been implicated in the modulation of mitochondrial electron transport . This could potentially affect energy production and other downstream cellular processes.

Pharmacokinetics

A related compound, 4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (pf-915275), has been studied in monkeys, demonstrating a relationship between target inhibition and drug exposure . This could provide some insight into the potential pharmacokinetic properties of 1-(pyridin-2-yl)-1H-indole.

Result of Action

Related compounds such as pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that this compound might have similar effects.

Action Environment

It is known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

1-pyridin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKZGHVPGOMFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What makes 1-(pyridin-2-yl)-1H-indole a valuable building block in organic synthesis?

A: this compound possesses several structural features that make it highly attractive for synthetic chemists. [, , , ]

- Chelation ability: The nitrogen atoms in both rings can act as coordinating sites for metal catalysts. This property has been exploited in various transition metal-catalyzed reactions, including C-H activation and annulation reactions. [, , ]

- Removable directing group: The 2-pyridyl group can act as a directing group, controlling the regioselectivity of reactions. It can be subsequently cleaved if necessary, further expanding the synthetic possibilities. []

Q2: Can you provide specific examples of how this compound has been utilized in synthesis?

A2: Several research groups have successfully employed this compound in developing novel synthetic methodologies:

- Synthesis of spiro[cyclobutane-1,1'-indenes]: A cascade reaction involving this compound and alkynyl cyclobutanols produces indolyl-tethered spiro[cyclobutane-1,1'-indenes] with high chemo- and regioselectivity. This reaction showcases the potential of this molecule in constructing complex cyclic structures. []

- Construction of pyrido[2,1-a]indoles: A Rh/Cu-catalyzed process utilizes this compound and γ-substituted propargyl alcohols to synthesize pyrido[2,1-a]indoles. This reaction highlights the capability of this starting material to undergo multiple bond cleavages and formations in a single pot. [, ]

- Formation of pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums: A Cp*CoIII-catalyzed C-H alkenylation/annulation cascade reaction utilizes 1-(pyridin-2-yl)-1H-indoles and internal alkynes to efficiently construct pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. This demonstrates the versatility of this substrate in accessing diverse heterocyclic scaffolds. []

Q3: Are there any studies on the catalytic properties of this compound derivatives?

A: While most research focuses on using this compound as a building block, one study explored the catalytic activity of a Cp*CoIII complex bearing a this compound moiety. [] This complex effectively catalyzed the C2-alkylation of indole derivatives with substituted cyclopropanols, indicating potential applications in developing novel catalytic systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)

![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)

![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)